molecular formula C11H11NO3 B11896193 Methyl 3-(cyanomethyl)-2-methoxybenzoate CAS No. 1255099-42-3

Methyl 3-(cyanomethyl)-2-methoxybenzoate

Cat. No.: B11896193
CAS No.: 1255099-42-3
M. Wt: 205.21 g/mol
InChI Key: MQECMPXMTFYSNV-UHFFFAOYSA-N
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Description

Methyl 3-(cyanomethyl)-2-methoxybenzoate is an organic compound with the molecular formula C11H11NO3. It is a derivative of benzoic acid and contains a methoxy group, a cyanomethyl group, and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(cyanomethyl)-2-methoxybenzoate can be synthesized through several methods. One common approach involves the reaction of 3-(cyanomethyl)-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, allowing the esterification process to occur efficiently.

Another method involves the use of methyl 3-(bromomethyl)-2-methoxybenzoate as a starting material. This compound can be reacted with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyanomethyl)-2-methoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium cyanide (NaCN) in DMSO.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with various nucleophiles.

    Hydrolysis: 3-(cyanomethyl)-2-methoxybenzoic acid.

    Reduction: Methyl 3-(aminomethyl)-2-methoxybenzoate.

Scientific Research Applications

Methyl 3-(cyanomethyl)-2-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It serves as a

Properties

CAS No.

1255099-42-3

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 3-(cyanomethyl)-2-methoxybenzoate

InChI

InChI=1S/C11H11NO3/c1-14-10-8(6-7-12)4-3-5-9(10)11(13)15-2/h3-5H,6H2,1-2H3

InChI Key

MQECMPXMTFYSNV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1C(=O)OC)CC#N

Origin of Product

United States

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